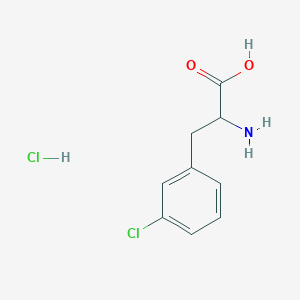

2-氨基-3-(3-氯苯基)丙酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride” is a derivative of phenylalanine . It is a solid substance and its CAS Number is 1810069-93-2 .

Synthesis Analysis

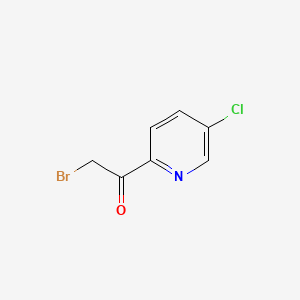

The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and the corresponding phosphonic and sulfonic acids, lower homologues of baclofen, phaclofen and saclofen respectively, has been described .Molecular Structure Analysis

The molecular formula of “2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride” is C9H10ClNO2 . The InChI code is 1S/C9H10ClNO2.ClH/c1-9(11,8(12)13)6-3-2-4-7(10)5-6;/h2-5H,11H2,1H3,(H,12,13);1H .Physical And Chemical Properties Analysis

The molecular weight of “2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride” is 199.63 g/mol . It has a boiling point of 339.5°C at 760 mmHg . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors .科学研究应用

Medicine: Ergogenic Supplement

2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride is a derivative of phenylalanine and has been studied for its potential as an ergogenic supplement. It may influence the secretion of anabolic hormones, provide fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemistry: Amino Acid Metabolism

In biochemistry, this compound is involved in the study of amino acid metabolism. It serves as a phenylalanine derivative, which is essential for understanding the synthesis and breakdown of amino acids within the body .

Pharmacology: Drug Development

The compound’s role in pharmacology is significant for drug development, especially concerning its interaction with biological systems. It’s used to study the effects of amino acid derivatives on physical, mental, and physiological activities, which can inform the creation of new pharmaceuticals .

Neuroscience: Neurotransmitter Research

Neuroscience research utilizes 2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride to explore its effects on neurotransmitter systems. As a phenylalanine derivative, it may impact the synthesis of neurotransmitters like dopamine and norepinephrine, which are crucial for brain function .

Chemistry: Synthesis and Reactivity

In chemistry, this compound is used to study the synthesis and reactivity of complex organic molecules. Its structure allows researchers to explore different chemical reactions, including those that lead to the creation of new compounds with potential applications in various industries .

Materials Science: Polymer Research

Materials science research can involve this compound in the development of new polymers. Its properties may be harnessed to create materials with specific characteristics, such as enhanced durability or conductivity .

作用机制

Target of Action

2-Amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in the biosynthesis of other amino acids and is important in the structure and function of many proteins and enzymes .

Mode of Action

As a phenylalanine derivative, it may interact with the body’s metabolic processes involving phenylalanine .

Biochemical Pathways

Phenylalanine, the parent compound of 2-Amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride, is involved in several biochemical pathways. It is a precursor for tyrosine, the monoamine signaling molecules dopamine, norepinephrine, and epinephrine, and the skin pigment melanin . Therefore, it’s plausible that 2-Amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride may influence these pathways.

Result of Action

They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

安全和危害

属性

IUPAC Name |

2-amino-3-(3-chlorophenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKORXUFSMVSBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462329 |

Source

|

| Record name | 2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride | |

CAS RN |

120108-62-5 |

Source

|

| Record name | 2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。